N-methyl-N-(propan-2-yl)piperidin-4-amine dihydrochloride
Description
Properties
IUPAC Name |
N-methyl-N-propan-2-ylpiperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-8(2)11(3)9-4-6-10-7-5-9;;/h8-10H,4-7H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWOIBGTHZPSDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1CCNCC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Methylation via Transfer Hydrogenation
- Piperidine-4-carboxylic acid (isonipecotic acid) is converted to 1-methylpiperidine-4-carboxylic acid using transfer hydrogenation.
- Transfer hydrogenation conditions typically include:
- Catalyst: Palladium on charcoal or platinum.
- Hydrogen source: Formaldehyde in aqueous acidic medium (e.g., formic acid).
- Temperature: Heated from ambient to 90–95 °C.
- This method avoids the use of gaseous hydrogen, providing a safer and scalable approach.
- The resulting 1-methylpiperidine-4-carboxylic acid is then converted to its hydrochloride salt using 1.5 equivalents of hydrochloric acid.
Introduction of the N-(propan-2-yl) Group
- The N-(propan-2-yl) substituent can be introduced via Grignard reaction or reductive amination :
- For example, an isopropyl Grignard reagent (isopropylmagnesium chloride/lithium chloride, known as Turbo Grignard) reacts with intermediates to install the isopropyl group at the nitrogen.
- This reaction is typically carried out at ambient temperature (18–25 °C), avoiding cryogenic conditions required for lithium reagents.
- Alternatively, reductive amination of a piperidine intermediate with isopropanal (propan-2-al) under catalytic hydrogenation conditions can be employed to install the N-(propan-2-yl) substituent.
Formation of the Dihydrochloride Salt
- The free base amine is treated with hydrochloric acid to form the dihydrochloride salt.
- This salt formation improves the compound’s crystallinity, stability, and handling properties.
- Typical conditions involve using 1.5 equivalents of hydrochloric acid in an aqueous or alcoholic medium, followed by isolation of the crystalline dihydrochloride salt.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature (°C) | Notes |
|---|---|---|---|
| Transfer hydrogenation | Formaldehyde, Pd/C or Pt catalyst, formic acid | 90–95 | Avoids gaseous hydrogen; scalable; produces 1-methylpiperidine-4-carboxylic acid |
| Grignard alkylation | Isopropylmagnesium chloride/lithium chloride | 18–25 | Turbo Grignard reagent; ambient temperature; avoids cryogenics |
| Reductive amination | Isopropanal, catalytic hydrogenation (Pd/C) | 25–60 | Alternative to Grignard; installs isopropyl group selectively |
| Salt formation | Hydrochloric acid (1.5 eq.) | Ambient | Produces dihydrochloride salt; improves stability and crystallinity |
Research Findings and Considerations
- Catalyst loading and temperature control are critical in transfer hydrogenation to avoid discoloration and impurities. Lower catalyst loading (>0.02 wt%) and temperatures below 80 °C are preferred for high purity.
- The use of Turbo Grignard reagents facilitates the alkylation step under mild conditions, improving yield and scalability compared to lithium reagents which require cryogenic temperatures.
- Reductive amination offers a complementary method to Grignard alkylation, with the advantage of milder conditions and fewer side reactions, although it may require careful control of hydrogenation parameters.
- The formation of the dihydrochloride salt is a standard pharmaceutical practice to enhance the compound’s physicochemical properties, facilitating downstream formulation.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Transfer Hydrogenation | Formaldehyde, Pd/C, formic acid, heat | Safe hydrogen source; scalable | Requires catalyst and heating |
| Grignard Alkylation | Isopropylmagnesium chloride/LiCl | Mild temperature; high selectivity | Sensitive to moisture; air |
| Reductive Amination | Isopropanal, Pd/C hydrogenation | Mild conditions; selective | Requires hydrogenation setup |
| Salt Formation | Hydrochloric acid | Improves stability and handling | Requires careful stoichiometry |
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(propan-2-yl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced amines, and substituted piperidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
NMPPD has a wide range of applications in scientific research, particularly in chemistry, biology, and pharmacology.
Chemistry
- Building Block for Organic Synthesis : NMPPD is utilized as a precursor in the synthesis of complex organic molecules, facilitating the development of new chemical entities.
- Reagent in Chemical Reactions : It participates in various chemical reactions such as oxidation, reduction, and nucleophilic substitution, allowing for the formation of diverse derivatives.
Biology
- Neuropharmacological Research : NMPPD is investigated for its effects on neurotransmitter systems, particularly its potential influence on dopaminergic and serotonergic pathways. This makes it relevant for studying conditions like Parkinson's disease and mood disorders such as depression and anxiety.
- Inflammation Studies : Research indicates that compounds similar to NMPPD can inhibit the NLRP3 inflammasome, suggesting potential anti-inflammatory properties.
Industry
- Production of Specialty Chemicals : NMPPD serves as an intermediate in the manufacturing of specialty chemicals, enhancing the efficiency of various industrial processes.
- Pharmaceutical Development : The compound is explored for its therapeutic effects and as a precursor in synthesizing pharmaceutical agents.
Case Studies and Research Findings
Several studies have documented the biological activities of NMPPD:
- Dopaminergic Activity : Preliminary studies suggest that NMPPD may affect dopaminergic pathways critical for treating conditions like schizophrenia.
- Antiviral Research : Derivatives of NMPPD have shown promise in inhibiting viral replication through modulation of host cellular pathways.
- Anti-inflammatory Properties : Compounds similar to NMPPD have been found to inhibit inflammatory responses, indicating potential therapeutic applications in inflammatory diseases.
Mechanism of Action
The mechanism of action of N-methyl-N-(propan-2-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved depend on the specific application and target receptor .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between N-methyl-N-(propan-2-yl)piperidin-4-amine dihydrochloride and selected analogs:
Functional and Pharmacological Implications
- Aliphatic vs. Aromatic Substituents : The target compound’s methyl and isopropyl groups favor interactions with hydrophobic protein pockets, while analogs with aromatic substituents (e.g., benzyl, pyrimidinyl) may engage in π-π stacking or charge-transfer interactions, enhancing affinity for targets like ion channels or enzymes .
- Salt Form: Dihydrochloride salts generally exhibit higher aqueous solubility than monohydrochlorides, as seen in the target compound compared to N-(4-chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride .
Research and Application Notes
- Drug Development : Piperidin-4-amine derivatives are frequently explored as Kv1.5 potassium channel modulators () and acetylcholinesterase inhibitors. The target compound’s aliphatic structure may reduce off-target effects compared to aromatic analogs.
- Impurity Profiling : Compounds like N-phenyl-N-[1-(2-phenylethyl)-piperidin-4-yl]acetamide () highlight the importance of purity control in pharmaceutical synthesis, a consideration applicable to the target compound’s manufacturing process .
- Safety and Handling: Dihydrochloride salts require stringent storage conditions (e.g., inert atmosphere, room temperature) to prevent degradation, as noted for acridine-based analogs () .
Biological Activity
N-methyl-N-(propan-2-yl)piperidin-4-amine dihydrochloride (commonly referred to as NMPPD) is a piperidine derivative notable for its potential biological activities, particularly in neuropharmacology and receptor modulation. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₂₂Cl₂N₂
- Molecular Weight : 229.19 g/mol
- Structure : The compound features a piperidine ring with a methyl group and an isopropyl group attached to the nitrogen atoms, enhancing its solubility and reactivity in biological systems.
NMPPD's mechanism of action primarily involves its interaction with various neurotransmitter receptors. These interactions can modulate receptor activity, influencing physiological processes such as neurotransmission and signal transduction.
- Receptor Binding : NMPPD has been shown to bind to specific neurotransmitter receptors, affecting their activation and downstream signaling pathways. This is crucial for its application in neurological studies and drug development.
- Influence on Neurotransmitter Systems : The compound's ability to interact with neurotransmitter systems makes it a valuable tool in understanding neurological functions and disorders.
Neuropharmacological Applications
NMPPD has been investigated for its potential in treating various neurological conditions due to its effects on neurotransmitter systems:
- Dopaminergic Activity : Preliminary studies suggest that NMPPD may influence dopaminergic pathways, which are critical in conditions like Parkinson's disease and schizophrenia.
- Serotonergic Modulation : The compound may also affect serotonergic systems, making it relevant for mood disorders such as depression and anxiety.
Case Studies and Research Findings
Several studies have highlighted the biological activities of NMPPD:
- Inflammation Studies : Research has indicated that compounds similar to NMPPD can inhibit the NLRP3 inflammasome, a critical component in inflammatory responses. This suggests potential anti-inflammatory properties that could be explored further .
- Antiviral and Antimalarial Research : NMPPD derivatives have been tested for antiviral and antimalarial activities, showing promise in inhibiting pathogen growth through modulation of host cellular pathways .
Comparative Analysis with Similar Compounds
To understand the unique properties of NMPPD, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-methylpiperidine | N-methylpiperidine | General neuropharmacological effects |
| Isopropylamine derivatives | Isopropylamine | Varies widely; some show antimalarial activity |
| Other piperidine derivatives | Other piperidines | Diverse effects on neurotransmitter systems |
Safety and Handling
While research on NMPPD is ongoing, safety considerations are paramount. As with other piperidine derivatives, it is crucial to handle this compound with care due to its chemical reactivity and potential biological effects.
Q & A
Basic Research Questions
What synthetic routes are recommended for preparing N-methyl-N-(propan-2-yl)piperidin-4-amine dihydrochloride?
Methodological Answer:
- Reductive Amination : React piperidin-4-amine derivatives with isopropylamine and formaldehyde using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) under anhydrous conditions. This method is efficient for introducing methyl and isopropyl groups .
- Salt Formation : After synthesizing the tertiary amine, treat the free base with hydrochloric acid (HCl) in methanol or ethanol to form the dihydrochloride salt. Purify via trituration with diethyl ether to remove excess reagents .
- Yield Optimization : Monitor reaction progress by thin-layer chromatography (TLC) and adjust stoichiometry (e.g., 1:1 molar ratio of amine to carbonyl compound) to minimize byproducts .
How should researchers characterize this compound analytically?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the structure, focusing on signals for the piperidine ring (δ 1.5–3.0 ppm) and isopropyl group (δ 1.0–1.2 ppm for CH₃, δ 2.5–3.0 ppm for N-CH) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode can verify the molecular ion peak ([M+H]⁺) and dihydrochloride adducts .
- Elemental Analysis : Validate purity by comparing experimental C, H, N, and Cl percentages to theoretical values (e.g., Cl⁻ content ≈ 22.3% for dihydrochloride) .
What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine particles .
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture, as dihydrochloride salts are hygroscopic .
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated hazardous waste containers .
Advanced Research Questions
How does the dihydrochloride salt form influence solubility and stability compared to the hydrochloride form?
Methodological Answer:
- Solubility : The dihydrochloride salt exhibits higher aqueous solubility due to increased ionic character, facilitating in vitro assays (e.g., receptor binding studies). Use phosphate-buffered saline (PBS) at pH 7.4 for dissolution .
- Stability : Dihydrochloride salts are less hygroscopic than monohydrochlorides, reducing degradation during long-term storage. Conduct accelerated stability testing (40°C/75% RH for 6 months) to confirm shelf life .
- Bioavailability : The dihydrochloride form enhances oral absorption in preclinical models by improving dissolution kinetics in gastrointestinal fluids .
How do structural modifications to the piperidine ring affect biological activity?
Methodological Answer:
- Substituent Effects : Introduce electron-withdrawing groups (e.g., chloro, nitro) at the 3-position of the piperidine ring to enhance receptor binding affinity. Compare IC₅₀ values in enzyme inhibition assays .
- Ring Conformation : Use X-ray crystallography or computational modeling (DFT) to analyze how N-methyl and N-isopropyl groups influence the piperidine chair conformation and steric interactions with target proteins .
- Pharmacophore Mapping : Replace the isopropyl group with cyclopropyl or tert-butyl groups to evaluate changes in lipophilicity (logP) and blood-brain barrier penetration .
How can researchers resolve contradictions in reported synthetic yields?
Methodological Answer:
- Reaction Optimization : Screen solvents (e.g., DCM vs. THF) and temperatures (0°C vs. RT) to identify ideal conditions. For example, NaBH(OAc)₃ in DCM at 0°C may improve yields by reducing side reactions .
- Purification Techniques : Use column chromatography (silica gel, 5% MeOH in DCM) instead of trituration to isolate pure product from byproducts like unreacted amines or Schiff bases .
- Stoichiometry Adjustments : Increase the molar ratio of isopropylamine (1.2 eq) to drive the reductive amination to completion .
What strategies ensure stability under varying experimental conditions?
Methodological Answer:
- pH Sensitivity : Conduct stability studies across pH 1–10. The compound is stable in acidic conditions (pH 3–6) but degrades in basic media (pH >8) via hydrolysis of the piperidine ring. Use citrate buffers for in vitro assays .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperature (>150°C). Avoid heating above 100°C during synthesis or lyophilization .
- Light Exposure : Store solutions in amber vials to prevent photodegradation. Monitor UV absorbance at 254 nm for signs of decomposition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
